molecular formula C13H15NO B2999490 N-(but-3-yn-1-yl)-3,4-dimethylbenzamide CAS No. 1351602-33-9

N-(but-3-yn-1-yl)-3,4-dimethylbenzamide

Cat. No. B2999490
CAS RN: 1351602-33-9
M. Wt: 201.269
InChI Key: WDKULNPHBJQNOL-UHFFFAOYSA-N
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Description

“N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide” is a proteomic cysteine probe . It’s also known as a Coumarin alkyne CoLDR probe . Another compound, “N-(but-3-yn-1-yl)-N-tert-butylacetamide”, has a molecular weight of 167.25 .


Synthesis Analysis

A clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .

Scientific Research Applications

Plant Biology Application

  • Mitosis Inhibition in Plant Cells: A series of N-(1,1-dimethylpropynyl) benzamide compounds, closely related to N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, has been found to inhibit mitosis in plant cells selectively. This effect was demonstrated through characteristic impacts on seedlings of various species, without affecting mitochondrial or chloroplast activities. This suggests a potential application in studying cell division and developing herbicides (Merlin et al., 1987).

Organic Synthesis and Chemistry

  • Oxidative Dealkylation of Amides: Research on N-(but-3-enyl)-N-methylbenzamide, closely related to the query compound, provides insights into the microsomal oxidation processes, offering a deeper understanding of N-dealkylation. This research could influence the synthesis strategies for pharmaceuticals and organic compounds by understanding the mechanistic aspects of oxidative dealkylation (Iley & Tolando, 2000).

Material Science

  • Electronic Couplings and Intramolecular Communication: Studies involving compounds structurally similar to this compound have revealed strong electronic couplings between ferrocenyl centers, mediated by ethynyl or butadiynyl bridges. This work highlights the potential of such compounds in designing materials with specific electronic properties, useful in electronics and nanotechnology (Xu et al., 2005).

Pharmacology and Toxicology

  • Metabolic Studies and Toxicology: The metabolism of compounds related to this compound has been studied for their conversion into N-hydroxymethyl compounds. These studies are crucial for understanding the metabolic pathways and potential toxicity of new synthetic organic compounds, which could have implications for drug development and safety assessments (Ross et al., 1983).

Mechanism of Action

Target of Action

Similar compounds with a but-3-yn-1-yl group have been used as proteomic cysteine probes . These probes are designed to interact with cysteine residues in proteins, which play crucial roles in protein structure and function.

Mode of Action

N-(but-3-yn-1-yl)-3,4-dimethylbenzamide likely interacts with its targets through covalent bonding. The but-3-yn-1-yl group in the compound can form a covalent bond with the sulfur atom in the cysteine residue of the target protein . This interaction can lead to changes in the protein’s structure and function.

Biochemical Pathways

Given its potential role as a cysteine probe, it may affect pathways involving proteins with critical cysteine residues .

Pharmacokinetics

The presence of the but-3-yn-1-yl group may influence these properties, as this group can enhance the compound’s reactivity and selectivity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By forming a covalent bond with cysteine residues, it could potentially alter protein function, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other molecules could influence its efficacy by competing for the same target sites .

Safety and Hazards

“N-(but-3-yn-1-yl)-N-tert-butylacetamide” has been classified as potentially harmful, with hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) has been used for peptide photoaffinity labeling . This suggests potential applications in investigating the interactions between bioactive peptides and their targets .

properties

IUPAC Name

N-but-3-ynyl-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h1,6-7,9H,5,8H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKULNPHBJQNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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